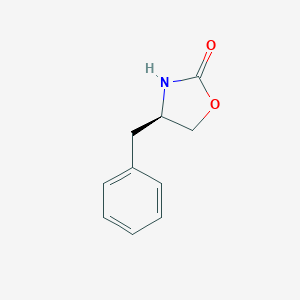

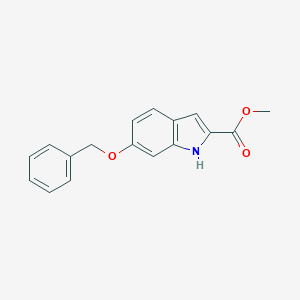

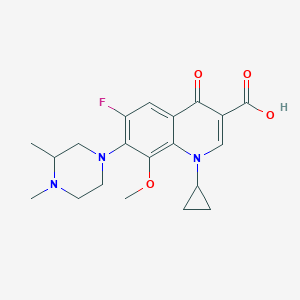

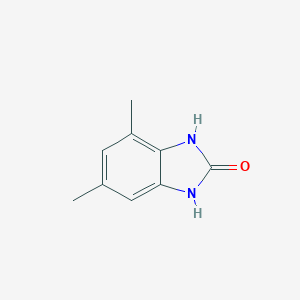

![molecular formula C26H27NO7 B027114 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione CAS No. 104595-81-5](/img/structure/B27114.png)

7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, also known as doxorubicin, is a chemotherapy drug used to treat various types of cancer. It is a natural product derived from the bacterium Streptomyces peucetius var. caesius. Doxorubicin is a potent cytotoxic agent that works by inhibiting DNA replication and inducing apoptosis in cancer cells.

Wirkmechanismus

Doxorubicin works by intercalating into DNA strands and inhibiting DNA replication. It also generates free radicals that damage DNA and induce apoptosis in cancer cells. Doxorubicin has a broad spectrum of activity against cancer cells and is effective against both rapidly dividing and non-dividing cells.

Biochemische Und Physiologische Effekte

Doxorubicin can cause a range of biochemical and physiological effects, including cardiotoxicity, myelosuppression, and gastrointestinal toxicity. Cardiotoxicity is the most significant adverse effect of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, and it can lead to heart failure. Myelosuppression is a common side effect of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione, which can lead to decreased production of blood cells. Gastrointestinal toxicity can cause nausea, vomiting, and diarrhea.

Vorteile Und Einschränkungen Für Laborexperimente

Doxorubicin is widely used in laboratory experiments to study cancer biology and drug resistance. Its broad spectrum of activity and well-established mechanism of action make it a valuable tool for cancer research. However, 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione has limitations in terms of its toxicity and potential for drug resistance. These limitations must be taken into account when designing experiments using 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione.

Zukünftige Richtungen

There are several future directions for 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione research. One area of interest is the development of new formulations and delivery methods to reduce the toxicity and increase the efficacy of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. Another area of research is the identification of biomarkers that can predict response to 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione and guide treatment decisions. Additionally, there is ongoing research into the mechanisms of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione resistance and the development of strategies to overcome it.

Conclusion:

Doxorubicin is a potent chemotherapy drug with broad spectrum activity against cancer cells. Its well-established mechanism of action and extensive clinical use make it a valuable tool for cancer research. However, its toxicity and potential for drug resistance must be taken into account when designing experiments using 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. Ongoing research into the development of new formulations and delivery methods, identification of biomarkers, and strategies to overcome drug resistance will continue to advance our understanding of 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione and its role in cancer treatment.

Synthesemethoden

Doxorubicin is synthesized through a complex process involving several chemical reactions. The first step is the isolation of the Streptomyces peucetius var. caesius bacteria, which produces the 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione precursor molecule. The precursor molecule is then chemically modified through a series of reactions to produce 7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione. The final product is purified and formulated into a suitable dosage form for clinical use.

Wissenschaftliche Forschungsanwendungen

Doxorubicin has been extensively studied for its anticancer properties. It has been used to treat a wide range of cancers, including breast cancer, leukemia, lymphoma, and sarcoma. Doxorubicin is often used in combination with other chemotherapy drugs to increase its efficacy. It has also been studied in combination with radiation therapy and immunotherapy to enhance its therapeutic effects.

Eigenschaften

CAS-Nummer |

104595-81-5 |

|---|---|

Produktname |

7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione |

Molekularformel |

C26H27NO7 |

Molekulargewicht |

465.5 g/mol |

IUPAC-Name |

7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione |

InChI |

InChI=1S/C26H27NO7/c1-3-12-7-13-9-15-22(26(32)21-14(24(15)30)5-4-6-17(21)28)25(31)20(13)18(8-12)34-19-10-16(27)23(29)11(2)33-19/h4-7,9,11,16,18-19,23,28-29,31H,3,8,10,27H2,1-2H3/t11-,16-,18?,19-,23+/m0/s1 |

InChI-Schlüssel |

KIEAOQXPJFQGAF-YAASUOFTSA-N |

Isomerische SMILES |

CCC1=CC2=CC3=C(C(=C2C(C1)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |

SMILES |

CCC1=CC2=CC3=C(C(=C2C(C1)OC4CC(C(C(O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |

Kanonische SMILES |

CCC1=CC2=CC3=C(C(=C2C(C1)OC4CC(C(C(O4)C)O)N)O)C(=O)C5=C(C3=O)C=CC=C5O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

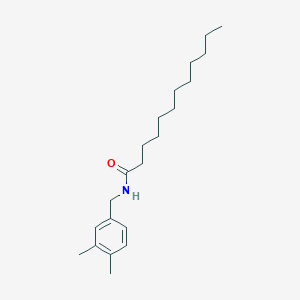

![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)